Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate
Overview
Description
Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a diethyl propanedioate backbone with a 2,5-dimethylphenoxypropyl substituent. It is commonly used in organic synthesis due to its reactivity and versatility.
Scientific Research Applications
Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(2,5-dimethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position of the malonate ester.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.
Major Products Formed
Alkylation: Dialkylated malonate esters.
Hydrolysis: Substituted malonic acids.
Decarboxylation: Substituted monocarboxylic acids.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the phenoxypropyl substituent.
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate: A similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate is unique due to the presence of the 2,5-dimethylphenoxypropyl substituent, which imparts distinct chemical properties and reactivity compared to other malonate esters. This makes it a valuable compound in organic synthesis and various research applications .
Properties
IUPAC Name |
diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-12-13(3)9-10-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBJZRGNRQMFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=CC(=C1)C)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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